molecular formula C15H22N2 B1522215 10-Benzyl-3,10-diazabicyclo[4.3.1]decane CAS No. 653600-91-0

10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B1522215
CAS No.: 653600-91-0
M. Wt: 230.35 g/mol
InChI Key: KWSMBQIRGSLKBY-UHFFFAOYSA-N
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Description

10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a complex organic compound characterized by its unique bicyclic structure, which includes a benzyl group attached to a diazabicyclo[4.3.1]decane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decane typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 10-Benzyl-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield benzyl alcohol or benzaldehyde, while reduction reactions can produce benzylamine derivatives.

Scientific Research Applications

10-Benzyl-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.

  • Industry: Its unique structure makes it valuable in catalysis and material science research.

Mechanism of Action

The mechanism by which 10-Benzyl-3,10-diazabicyclo[4.3.1]decane exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, influencing the stereochemistry of the reaction. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

10-Benzyl-3,10-diazabicyclo[4.3.1]decane is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include other bicyclic amines and benzyl derivatives, but the specific arrangement of atoms in this compound sets it apart. Some similar compounds include:

  • Benzylamine

  • Diazabicyclo[2.2.2]octane

  • Bicyclo[3.3.1]nonane

These compounds share structural similarities but differ in their ring sizes and substituents, leading to different chemical properties and applications.

Properties

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBQIRGSLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672594
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653600-91-0
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution obtained by dissolving 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) in THF (4 ml) is dripped in a suspension of LiAlH4 (0.19 g) in anhydrous THF (9 ml), cooled at 0° C., kept under an argon inert atmosphere. The mixture is kept under stirring at room temperature for 14 hours. At the end the mixture is cooled to 0° C. About 0.9 ml of H2O are cautiously added while stirring for 10 min. A precipitate is obtained which is filtered under vacuum and washed with dichloromethane. The recovered filtrate is evaporated, obtaining an oil which is dissolved in dichloromethane. The organic solution is dehydrated with sodium sulphate and the solvent then evaporated. 0.47 g of the compound 10-benzyl-3,10-diazabicyclo[4.3.1]decane are recovered. Yield: quantitative; Rf: 0.62 (CH2Cl2-MeOH 8:2); 1H-NMR (CDCl3): δ (ppm) 1.17-2.18 (m, 8H), 2.62 (bs, 1H), 2.76-2.92 (m, 2H), 2.99-3.18 (m, 4H), 3.97 (s, 2H), 7.20-7.42 (m, 5H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 2
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 3
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
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10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 5
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 6
10-Benzyl-3,10-diazabicyclo[4.3.1]decane

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